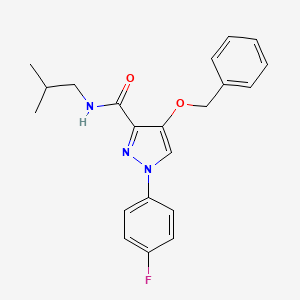

4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methylpropyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-15(2)12-23-21(26)20-19(27-14-16-6-4-3-5-7-16)13-25(24-20)18-10-8-17(22)9-11-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIYWFUKPXCOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide belongs to a class of pyrazole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide can be represented as follows:

This compound features a pyrazole ring substituted with a benzyloxy group and an isobutyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

- Inhibition of MAPK Pathway : Similar pyrazole derivatives have shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival. For instance, derivatives designed as MEK inhibitors exhibited significant inhibitory activity against MEK1 with IC50 values in the low nanomolar range .

- Anticancer Activity : Compounds within this class have been evaluated for their anticancer properties. For example, one study reported a derivative with an IC50 of 91 nM against MEK1 and a GI50 value of 0.26 μM in A549 lung cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives indicate that modifications at specific positions on the pyrazole ring significantly influence biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine at the para position of the phenyl ring enhances potency against cancer cell lines.

- Alkyl Chain Length : Variations in the isobutyl chain length can affect solubility and bioavailability, impacting overall efficacy.

Case Study 1: Anticancer Efficacy

In a study examining various pyrazole derivatives, it was found that compounds with similar structures to 4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide demonstrated significant cytotoxic effects against multiple cancer cell lines. The most potent derivative showed an IC50 value of 0.26 μM against A549 cells, suggesting that modifications to the structure can yield compounds with enhanced anticancer properties .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of related compounds. The results indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a promising avenue for treating inflammatory diseases.

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 (nM) | GI50 (μM) | Biological Activity |

|---|---|---|---|---|

| 4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide | MEK1 | 91 | 0.26 | Anticancer |

| Related Pyrazole Derivative | Pro-inflammatory Cytokines | - | - | Anti-inflammatory |

Comparison with Similar Compounds

The structural and functional attributes of 4-(benzyloxy)-1-(4-fluorophenyl)-N-isobutyl-1H-pyrazole-3-carboxamide can be contextualized by comparing it to analogous pyrazole derivatives. Below is a detailed analysis based on substituent variations, crystallographic data, and pharmacological insights from the provided evidence.

Structural Analogues with Pyrazole Carboxamide Cores

a. 1-Benzyl-3-(Benzyloxy)-N-(4-Fluorobenzyl)-1H-Pyrazole-4-Carboxamide ()

- Structure : Differs in the carboxamide position (4 vs. 3) and substituents:

- N-Substituent: 4-Fluorobenzyl vs. isobutyl.

- Pyrazole substituents: Benzyl at position 1, benzyloxy at position 3.

- Molecular Weight : 461.5 g/mol (vs. ~409.5 g/mol for the target compound, estimated).

- Key Differences : The 4-fluorobenzyl group in increases aromaticity and may enhance π-π stacking interactions compared to the aliphatic isobutyl group in the target compound. This substitution could influence solubility and membrane permeability.

b. N-(4-Acetylphenyl)-1-(3-Fluorobenzyl)-3-((3-Fluorobenzyl)Oxy)-1H-Pyrazole-4-Carboxamide ()

- Structure : Features dual 3-fluorobenzyl groups (one as a substituent, one as an ether) and a 4-acetylphenyl carboxamide.

- Molecular Weight : 461.5 g/mol.

Halogen-Substituted Analogues

a. 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-Thiazole Derivatives ()

- Structures : Compounds 4 (Cl-substituted) and 5 (F-substituted) in incorporate thiazole and triazole rings alongside a pyrazole core.

- Crystallographic Data : Both are isostructural with triclinic (P̄1) symmetry and two independent molecules per asymmetric unit. The halogen (Cl/F) alters crystal packing slightly but maintains similar molecular conformations .

- Key Differences : The thiazole-triazole hybrid structure in diverges significantly from the target compound’s simpler pyrazole-carboxamide scaffold, likely affecting bioactivity and solubility.

b. N-(4-Bromobenzyl)-3-(Difluoromethyl)-1-Methyl-N-(Pyridin-2-Yl)-1H-Pyrazole-4-Carboxamide ()

- Structure : Contains a difluoromethyl group and bromobenzyl substituent.

- Pharmacological Insight : Demonstrates how halogen and heteroaromatic (pyridinyl) substituents modulate receptor interactions. The difluoromethyl group may enhance metabolic stability compared to the target’s benzyloxy group .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves a multi-step protocol starting from 1,5-diarylpyrazole precursors. Key steps include:

- Core formation : Condensation of 4-fluorophenylhydrazine with β-keto esters under acidic conditions (pH 4–5, 80°C) to form the pyrazole ring .

- Benzyloxy introduction : Nucleophilic substitution using benzyl bromide in the presence of K₂CO₃ (anhydrous DMF, 60°C, 12 hours) .

- Isobutyl carboxamide coupling : React the intermediate with isobutylamine via EDC/HOBt-mediated coupling in DCM (room temperature, 48 hours) .

Optimization : Use stoichiometric monitoring (e.g., TLC at 30-minute intervals) and adjust solvent polarity (hexane/ethyl acetate gradients) during purification to minimize side products .

Q. What analytical techniques are recommended for structural characterization?

Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring (e.g., δ 8.2–8.5 ppm for H-5 in DMSO-d₆) and benzyloxy protons (δ 5.1–5.3 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 394.2) .

- X-ray crystallography : Resolve stereochemical ambiguities; reports a similar pyrazole derivative with a triclinic crystal system (space group P-1) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation of the benzyloxy group .

- Handling : Use gloveboxes with <1 ppm O₂ for weighing, and avoid prolonged exposure to light (UV degradation observed in for fluorophenyl analogs) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s target interactions?

Answer:

- Target selection : Prioritize kinases or GPCRs based on structural homology to pyrazole-based inhibitors (e.g., ’s study on pyrazole-carbothioamides targeting EGFR) .

- Docking workflow :

- Prepare the ligand (protonation states at pH 7.4 using Open Babel).

- Grid generation (AutoDock Vina) around the ATP-binding pocket (20 ų box).

- Validate with co-crystallized ligands (RMSD <2.0 Å) .

- Key interactions : The 4-fluorophenyl group may form halogen bonds with kinase hinge regions (e.g., Cys773 in EGFR), while the isobutyl carboxamide stabilizes hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies (e.g., IC50 variations in cytotoxicity assays) require:

- Standardized protocols : Use identical cell lines (HEK293 vs. HepG2 in vs. 12) and ATP concentrations (1–10 µM) .

- Metabolic profiling : Incubate with liver microsomes (human/rat) to assess stability (t1/2 <30 minutes indicates rapid degradation masking true potency) .

- Orthogonal assays : Validate target engagement via SPR (e.g., KD measurements) and cellular thermal shift assays (CETSA) .

Q. How do substituent modifications at the benzyloxy group affect pharmacological properties?

Answer:

- Electron-withdrawing groups (e.g., nitro, ): Increase metabolic stability but reduce solubility (logP >4.5).

- Bulkier substituents (e.g., naphthyl, ): Enhance target affinity (ΔG <–9 kcal/mol in docking) but may introduce hepatotoxicity (ALT elevations in rat models) .

- Methodology : Synthesize analogs via Suzuki coupling (Pd(PPh3)4, Na2CO3, 80°C) and screen in parallel using high-content imaging (e.g., mitochondrial membrane potential assays) .

Q. How can researchers design SAR studies for the isobutyl carboxamide moiety?

Answer:

- Variation strategies : Replace isobutyl with cyclopropyl (rigidity) or PEG-linked chains (solubility enhancement) .

- Activity cliffs : Use Free-Wilson analysis to quantify contributions of carboxamide substituents to IC50 values (e.g., ’s pyrazole-3-carbothioamides showed a 10-fold drop upon methyl-to-ethyl substitution) .

- ADMET profiling : Assess permeability (Caco-2 monolayers) and CYP3A4 inhibition (fluorometric assays) to prioritize leads .

Q. What in vitro assays evaluate metabolic stability and toxicity?

Answer:

- Microsomal stability : Incubate with NADPH-fortified human liver microsomes (1 mg/mL, 37°C) and monitor parent compound depletion (LC-MS/MS) over 60 minutes .

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via high-resolution MS .

- hERG liability : Use patch-clamp assays (IC50 >10 µM acceptable) to assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.